molecular formula C17H20N4O2S B611581 5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1031602-63-7

5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide

Cat. No. B611581
M. Wt: 344.43
InChI Key: RZCNASHHHSKTGP-UHFFFAOYSA-N
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Description

The molecule “5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a phenylamino group at the 2-position and a cyclohexanecarboxamido group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenyl ring, and a cyclohexane ring. The carboxamide groups could potentially form hydrogen bonds, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an organic compound containing a thiazole ring, this molecule could potentially undergo a variety of chemical reactions. The phenylamino and cyclohexanecarboxamido substituents may also participate in or influence these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring, phenyl ring, and cyclohexane ring, as well as the carboxamide groups, would all contribute to its properties .

Scientific Research Applications

Synthesis and Chemistry

  • Thiazole derivatives like 5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide are explored for their chemical synthesis and transformations. For example, Golankiewicz and Januszczyk (1995) synthesized 2-Benzylthiazole-4-carboxamide from phenylacetylamino- and formylamino cyanoacetic acid esters, showcasing the chemical versatility of thiazole derivatives (Golankiewicz & Januszczyk, 1995).
  • Similarly, Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, demonstrating the adaptability of thiazole compounds in synthesis (Kumar, Parameshwarappa & Ila, 2013).

Antimicrobial and Anticancer Applications

  • Thiazole derivatives are often investigated for their antimicrobial properties. For instance, Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which showed significant antimicrobial activity, particularly against Gram-positive bacterial strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet & Oniga, 2017).
  • In the field of cancer research, Abd-Allah and Elshafie (2018) synthesized cyclohexane-1-carboxamide derivatives, including those with thiazole structures, showing promising antitumor activity and apoptosis induction in cancer cell lines (Abd-Allah & Elshafie, 2018).

Pharmaceutical Synthesis

Environmental and Industrial Applications

  • Wang et al. (2014) reported an environment-friendly and industrially suitable method for synthesizing 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, highlighting the relevance of thiazole derivatives in green chemistry and industrial applications (Wang, Guo, Tang, Zhang, Tao & Lu, 2014).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Studies could also investigate its biological activity and mechanism of action .

properties

IUPAC Name

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNASHHHSKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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